3-Bromo-N-methylimidazo[1,2-b]pyridazin-6-amine
Overview
Description
3-Bromo-N-methylimidazo[1,2-b]pyridazin-6-amine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family This compound is characterized by the presence of a bromine atom at the 3rd position and a methyl group attached to the nitrogen atom in the imidazo ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-methylimidazo[1,2-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones in the presence of tert-butyl hydroperoxide (TBHP) in ethyl acetate. This reaction proceeds via a one-pot tandem cyclization/bromination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-methylimidazo[1,2-b]pyridazin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Cyclization: It can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-Bromo-N-methylimidazo[1,2-b]pyridazin-6-amine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Chemical Biology: It serves as a probe in chemical biology to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3-Bromo-N-methylimidazo[1,2-b]pyridazin-6-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites. This inhibition can disrupt signaling pathways involved in cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
- 6-Phenylimidazo[1,2-a]pyridine
- N-(pyridin-2-yl)amides
Uniqueness
3-Bromo-N-methylimidazo[1,2-b]pyridazin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and methyl groups contribute to its reactivity and potential as a versatile scaffold in drug discovery .
Properties
IUPAC Name |
3-bromo-N-methylimidazo[1,2-b]pyridazin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4/c1-9-6-2-3-7-10-4-5(8)12(7)11-6/h2-4H,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCSGFCMWYMEST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN2C(=NC=C2Br)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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